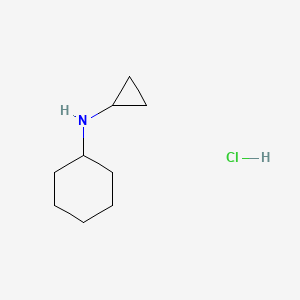![molecular formula C15H18ClNO B3018967 N-[1-(4-Chlorophenyl)cyclohexyl]prop-2-enamide CAS No. 2361792-98-3](/img/structure/B3018967.png)
N-[1-(4-Chlorophenyl)cyclohexyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Chlorophenyl)cyclohexyl]prop-2-enamide, commonly known as CP 55,940, is a synthetic cannabinoid that was first synthesized in the mid-1980s. It is a potent agonist of the cannabinoid receptor CB1, which is found in the central nervous system. CP 55,940 has been extensively studied for its potential therapeutic applications, as well as its biochemical and physiological effects.
Mécanisme D'action
CP 55,940 acts as a potent agonist of the CB1 receptor, which is found primarily in the central nervous system. When it binds to the CB1 receptor, it activates a series of signaling pathways that lead to a range of physiological effects. These effects include the modulation of pain perception, the regulation of appetite and metabolism, and the modulation of memory and learning.
Biochemical and Physiological Effects
CP 55,940 has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, and to have anti-inflammatory and antioxidant effects. It has also been shown to modulate the activity of ion channels and to regulate the expression of genes involved in inflammation and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
CP 55,940 is a widely used tool in scientific research, and its potent agonist activity makes it a valuable tool for studying the endocannabinoid system and its potential therapeutic applications. However, its potency can also be a limitation, as it can be difficult to control the dosage and concentration of the compound in experiments.
Orientations Futures
There are many potential future directions for research on CP 55,940 and other synthetic cannabinoids. One potential direction is the development of new compounds that can selectively target specific subtypes of cannabinoid receptors, which could lead to the development of more targeted and effective therapies. Another potential direction is the study of the interactions between cannabinoids and other signaling pathways, such as the opioid and dopamine systems, which could lead to new insights into the mechanisms of pain and addiction. Finally, the potential therapeutic applications of synthetic cannabinoids in the treatment of conditions such as chronic pain, neurodegenerative diseases, and cancer continue to be an area of active research.
Méthodes De Synthèse
CP 55,940 is typically synthesized using a multi-step process that involves the reaction of 4-chlorobenzyl cyanide with cyclohexanone, followed by a series of chemical transformations to produce the final product. The synthesis of CP 55,940 is complex and requires a high degree of expertise in organic chemistry.
Applications De Recherche Scientifique
CP 55,940 has been widely used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and has been studied for its potential use in the treatment of a range of conditions, including chronic pain, neurodegenerative diseases, and cancer.
Propriétés
IUPAC Name |
N-[1-(4-chlorophenyl)cyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-2-14(18)17-15(10-4-3-5-11-15)12-6-8-13(16)9-7-12/h2,6-9H,1,3-5,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPQFYUWYCTPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Chlorophenyl)cyclohexyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3018885.png)


![7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3018890.png)
![2-Butyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018893.png)
![[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine](/img/structure/B3018894.png)

![2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B3018898.png)
![2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B3018899.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018901.png)
![N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3018902.png)

![3-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B3018905.png)
